molecular formula C24H38O2 B12432609 Ethyl docosa-7,10,13,16,19-pentaenoate

Ethyl docosa-7,10,13,16,19-pentaenoate

Cat. No.: B12432609
M. Wt: 358.6 g/mol
InChI Key: VCSQUSNNIFZJAP-UHFFFAOYSA-N
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Description

Contextualizing Ethyl Docosa-7,10,13,16,19-pentaenoate within Omega-3 Polyunsaturated Fatty Acid Research

The study of this compound does not occur in isolation but is part of the extensive and ongoing research into omega-3 polyunsaturated fatty acids (PUFAs). Its importance is defined by its classification and its biochemical relationship with the two most studied omega-3s, EPA and DHA.

This compound is classified as a very long-chain polyunsaturated fatty acid (VLC-PUFA) ethyl ester. vu.edu.au This classification is based on its chemical structure, which features a 22-carbon backbone with five double bonds (denoted as 22:5n-3) and an ethyl group attached to the carboxyl end, forming an ester. larodan.com The 'n-3' or 'omega-3' designation indicates that the first double bond is located at the third carbon atom from the methyl end of the fatty acid chain. It is the formal condensation product of docosapentaenoic acid and ethanol (B145695). chemicalbook.com

Below is a table detailing the physicochemical properties of the compound.

PropertyValueSource
IUPAC Name ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate nih.gov
CAS Number 119818-40-5 caymanchem.comlarodan.com
Molecular Formula C₂₄H₃₈O₂ caymanchem.comlarodan.com
Molecular Weight 358.56 g/mol chemicalbook.comlarodan.com
Physical State Liquid / Oil chemicalbook.comlarodan.com
Synonyms DPA ethyl ester, n-3 DPA ethyl ester caymanchem.com

The academic interest in this compound is intrinsically linked to its parent molecule, DPA, and DPA's position as a metabolic intermediate between Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA). nih.gov In the metabolic pathway for omega-3 fatty acids, DPA is produced from the elongation of EPA. vu.edu.au Subsequently, DPA can be further metabolized to produce DHA through a series of reactions including a further elongation and a desaturation step, followed by beta-oxidation. nih.gov

For many years, DPA was often overlooked in lipid research, which tended to focus heavily on EPA and DHA. nih.gov However, studies have revealed that DPA is not merely a transient intermediate. Its levels in human blood can be comparable to those of EPA, and it is a significant component of human breast milk. nih.gov Research using DPA derivatives like the ethyl ester has been crucial in distinguishing the unique biological activities of DPA from those of EPA and DHA. nih.govf1000research.com

Academic Significance of Docosapentaenoic Acid Derivatives in Biomedical Science

The derivatives of DPA, including this compound, hold considerable significance in biomedical science due to their involvement in key physiological processes, particularly the resolution of inflammation.

Research has demonstrated that DPA is a precursor to a unique set of specialized pro-resolving mediators (SPMs), which are bioactive lipids that actively orchestrate the termination of the inflammatory response. nih.govmdpi.com These DPA-derived SPMs include specific resolvins, protectins, and maresins, which represent a paradigm shift in understanding inflammation not as a passive process but as an actively resolved one. mdpi.com

Furthermore, in vitro and ex vivo studies have highlighted distinct properties of DPA compared to EPA and DHA. For instance, some research indicates that DPA is a more potent inhibitor of platelet aggregation than both EPA and DHA. vu.edu.aunih.govf1000research.com It has also been shown to be a powerful stimulator of endothelial cell migration, a critical process in the healing of blood vessels. nih.govf1000research.com These findings underscore the importance of studying DPA and its derivatives as distinct entities with unique biological functions.

The following table summarizes some comparative research findings between DPA, EPA, and DHA.

Biological ActivityDPAEPADHA
Inhibition of Platelet Aggregation Reported as the most potent inhibitor in some studies. vu.edu.aunih.govf1000research.comInhibitory effects observed. vu.edu.aunih.govInhibitory effects observed. vu.edu.aunih.gov
Stimulation of Endothelial Cell Migration Potent stimulator. nih.govf1000research.comLess efficient stimulator than DPA. nih.govLess efficient stimulator than DPA.
Precursor to SPMs Forms DPA-series resolvins, protectins, and maresins. nih.govmdpi.comForms E-series resolvins. mdpi.comForms D-series resolvins, protectins, and maresins. mdpi.com

Historical Perspective of Research on Docosa-7,10,13,16,19-pentaenoate and Related Compounds

The scientific journey of DPA and its derivatives reflects an evolving understanding within lipid biochemistry. Initially, much of the research on omega-3 fatty acids, which began gaining significant traction in the latter half of the 20th century, was concentrated on EPA and DHA due to their abundance in fish oils. DPA was often considered a minor, intermediate fatty acid. nih.gov

By the early 1990s, detailed biochemical studies were underway to map the metabolic pathways of omega-3s. A pivotal 1991 study, for example, elucidated the complex process by which DPA (specifically 7,10,13,16,19-docosapentaenoic acid) is converted to DHA, establishing that it occurs not via a simple desaturation step but through chain elongation, desaturation, and subsequent chain shortening. nih.gov

Throughout the 2000s and 2010s, a growing body of work began to challenge the view of DPA as a mere intermediary. Research started to uncover its unique biological roles and potent activities, such as its effects on platelet aggregation and endothelial cell function. nih.govf1000research.com This led to DPA being described as the "iceberg n-3 fatty acid," suggesting that its true functional significance was largely hidden from view. nih.gov The development and use of purified DPA derivatives, such as this compound, have been instrumental in this recent wave of research, allowing scientists to isolate and characterize its specific effects. chemicalbook.comnih.gov

Chemical Profile: this compound

This compound is the ethyl ester of docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid (PUFA). It is a derivative often utilized in research and as a component of dietary supplements. Its chemical formula is C₂₄H₃₈O₂ and it has a molecular weight of approximately 358.6 g/mol . caymanchem.com This article focuses on the chemical synthesis, derivatization, and oxidative stability of this specific compound.

Properties

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

ethyl docosa-7,10,13,16,19-pentaenoate

InChI

InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3

InChI Key

VCSQUSNNIFZJAP-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies

The synthesis of ethyl docosa-7,10,13,16,19-pentaenoate and its derivatives is critical for research into their biological functions. Methodologies range from biocatalytic enzymatic processes to complex multi-step total chemical syntheses.

Biosynthetic Pathways and Metabolic Transformations

Position of Docosa-7,10,13,16,19-pentaenoic Acid in the Omega-3 Fatty Acid Metabolism Cascade

Docosa-7,10,13,16,19-pentaenoic acid, also known as Clupanodonic acid, occupies a central position in the metabolic pathway of omega-3 fatty acids, situated between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). wikipedia.org This pathway involves a series of elongation and desaturation reactions catalyzed by elongase and desaturase enzymes, respectively. nih.govnih.gov

The biosynthesis of DPA from EPA is a direct elongation step. In this process, the 20-carbon backbone of EPA is extended by two carbons to form the 22-carbon structure of DPA. wikipedia.orgresearchgate.net This reaction is catalyzed by a family of enzymes known as Elongation of Very Long Chain Fatty Acids (ELOVL) proteins, specifically ELOVL2 and ELOVL5. nih.govnih.gov The elongation process is mechanistically similar to fatty acid synthesis, utilizing malonyl-CoA as the two-carbon donor to extend the fatty acid chain at the carboxyl end. youtube.comwikipedia.org This conversion is a key step in the endogenous production of longer-chain omega-3 fatty acids. researchgate.net

Table 1: Elongation of EPA to DPA

SubstrateEnzymeProductChemical Change
Eicosapentaenoic Acid (EPA)ELOVL2 / ELOVL5 (Elongase)Docosa-7,10,13,16,19-pentaenoic Acid (DPA)Addition of 2 carbons to the fatty acid chain (C20 to C22)

The metabolic relationship between DPA and DHA is complex, involving both forward conversion and retro-conversion. DPA serves as a direct precursor to DHA, but the pathway is not a simple one-step desaturation. wikipedia.orgnih.gov Research has shown that the conversion of DPA (22:5n-3) to DHA (22:6n-3) proceeds through a pathway independent of a direct Δ4-desaturase. nih.gov Instead, it involves:

Elongation: DPA (22:5n-3) is first elongated in the microsomes to a 24-carbon intermediate, tetracosa-9,12,15,18,21-pentaenoic acid (24:5n-3). nih.gov

Desaturation: This C24 intermediate is then desaturated by a Δ6-desaturase to form tetracosa-6,9,12,15,18,21-hexaenoic acid (24:6n-3). nih.gov

Chain Shortening: Finally, the 24:6n-3 intermediate is transported to peroxisomes where it undergoes a single cycle of β-oxidation to be shortened to the 22-carbon DHA (22:6n-3). nih.govfrontiersin.org This entire multi-step process is often referred to as the "Sprecher pathway". frontiersin.orgnih.gov

Table 2: DPA and DHA Interconversion Pathways

ProcessStarting MoleculeIntermediate(s)Final ProductKey Location/Enzymes
DHA Synthesis (Sprecher Pathway)DPA (22:5n-3)24:5n-3 → 24:6n-3DHA (22:6n-3)Microsomal Elongase, Δ6-Desaturase, Peroxisomal β-oxidation
DHA Retro-conversionDHA (22:6n-3)DPA (22:5n-3)EPA (20:5n-3)Peroxisomal β-oxidation

Enzymatic Hydrolysis of Ethyl Docosa-7,10,13,16,19-pentaenoate to its Free Fatty Acid Form

For the metabolic pathways described above to occur, the ethyl ester form of the compound must first be converted to its biologically active free fatty acid form. This conversion is achieved through enzymatic hydrolysis, a reaction catalyzed by lipase (B570770) enzymes. mdpi.comcbseacademic.nic.in When this compound is ingested, lipases, such as pancreatic lipase in the digestive tract, cleave the ester bond linking the docosapentaenoic acid molecule to the ethyl group. nih.gov

This process yields two products: docosa-7,10,13,16,19-pentaenoic acid (the free fatty acid) and ethanol (B145695). nih.gov Once liberated, the free DPA can be absorbed by enterocytes and enter systemic circulation to be utilized by various tissues. nih.gov This hydrolysis is a critical prerequisite for the bioavailability and subsequent metabolic activity of the fatty acid. frontiersin.org The synthesis of fatty acid ethyl esters (FAEEs) can also occur endogenously via the non-oxidative metabolism of ethanol and fatty acids, catalyzed by enzymes like carboxyl-ester lipase. nih.gov

Intracellular Trafficking and Incorporation into Lipid Species in Biological Systems

Following hydrolysis and absorption, free DPA is transported into cells and integrated into various lipid pools, influencing the composition and function of cellular structures. frontiersin.org A primary fate of DPA is its incorporation into the phospholipids (B1166683) of cell membranes, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.govnih.gov This integration alters the physical properties of the membrane, including its fluidity and the function of membrane-bound proteins. nih.gov

Research indicates a differential partitioning of omega-3 fatty acids into various lipid classes. nih.gov Studies using Caco-2 cells, a model for intestinal absorption, have shown that EPA and DHA are preferentially incorporated into phospholipids over triacylglycerols (TGs). nih.gov Similarly, DPA is actively incorporated into cellular lipids. Upon its formation from DHA retro-conversion in rat liver cells, the resulting EPA was found to be rapidly incorporated into triacylglycerols, phosphatidylcholine, and phosphatidylethanolamine fractions. nih.gov Furthermore, DPA appears to be stored efficiently within the body, with studies showing that DPA levels in red blood cells can be more than double those of EPA, suggesting it acts as a stable reservoir. doctormurray.com

Role in Endogenous Lipid Mediator Biosynthesis

Beyond its structural roles, DPA is a substrate for the synthesis of a class of potent signaling molecules known as oxylipins or lipid mediators. tandfonline.comrupress.org These molecules are critical regulators of biological processes, particularly inflammation. nih.gov

The lipoxygenase (LOX) family of enzymes catalyzes the oxygenation of polyunsaturated fatty acids to produce bioactive lipid mediators. nih.govwikipedia.org DPA is a substrate for these enzymes, leading to the formation of several series of specialized pro-resolving mediators (SPMs), which are crucial for the active resolution of inflammation. nih.gov

Key DPA-derived mediators include:

Resolvins of the D-series (n-3 DPA): DPA is converted to specific resolvins, such as RvD n-3 DPA, which possess anti-inflammatory and pro-resolving properties. researchgate.net

Protectins and Maresins: DPA also serves as a precursor for DPA-derived protectins (PDn-3 DPA) and maresins (MaRn-3 DPA). researchgate.netnih.gov For example, the novel mediator PD1n-3 DPA has been identified and shown to have potent anti-inflammatory and pro-resolving actions. nih.gov

13-series Resolvins (RvTs): A specific pathway involves the conversion of DPA to 13(R)-hydroxy-docosapentaenoic acid (13R-HDPA), which is a pivotal intermediate for the biosynthesis of four novel resolvins: RvT1, RvT2, RvT3, and RvT4. harvard.edu

Studies have shown that DPA can potently interfere with the cyclooxygenase pathway while accelerating the lipoxygenase pathway, thereby shifting the balance of lipid mediator production. nih.gov This positions DPA as a key player in the intricate network of inflammatory and pro-resolving signaling.

Table 3: DPA-Derived Lipid Mediators via Lipoxygenase (LOX) Pathways

Mediator SuperfamilyPivotal IntermediateExample End ProductsGeneral Function
Resolvins-RvDn-3 DPAPro-resolving, Anti-inflammatory
13-series Resolvins13(R)-HDPARvT1, RvT2, RvT3, RvT4Pro-resolving, Anti-inflammatory
Protectins-PD1n-3 DPAPro-resolving, Anti-inflammatory
Maresins-MaR1n-3 DPAPro-resolving, Anti-inflammatory

Cyclooxygenase-Dependent Pathways

The cyclooxygenase (COX) enzymes, which include the constitutive isoform COX-1 and the inducible isoform COX-2, are pivotal in the metabolism of polyunsaturated fatty acids into prostanoids, such as prostaglandins (B1171923) and thromboxanes. wikipedia.orgnih.gov While arachidonic acid is the most common substrate for COX enzymes, n-3 DPA is also metabolized through these pathways, leading to unique products with distinct biological activities. fennetic.netnih.gov

Research has shown that COX-2, particularly when its active site is acetylated by aspirin, can process n-3 DPA. mdpi.comnih.gov This interaction leads to the formation of specific families of bioactive mediators. One such group is the 13-series resolvins (Resolvin T series or RvTs), whose biosynthesis from n-3 DPA is dependent on COX-2 activity. mdpi.com The formation of these SPMs was found to be enhanced by atorvastatin, which acts via S-nitrosylation of the COX-2 enzyme, and conversely, was diminished by the use of COX-2 inhibitors. mdpi.com

Furthermore, COX-2 is responsible for converting n-3 DPA into electrophilic fatty acid oxo-derivatives (EFOXs). nih.gov Through mass spectrometry-based analysis of activated macrophages, one of these products was identified as 13-oxo-DPA. nih.gov The formation of these electrophilic derivatives represents another pathway by which n-3 DPA contributes to the complex lipid mediator profile during cellular responses. nih.gov The metabolism of n-3 DPA has also been shown to alter the biosynthesis of thromboxane (B8750289) A2 and prostacyclin in platelets. nih.gov

Table 1: Cyclooxygenase-Dependent Metabolites of n-3 DPA
Product FamilySpecific MediatorKey EnzymeReference
13-Series ResolvinsRvT1, RvT2, RvT3, RvT4Aspirin-acetylated COX-2 mdpi.com
Electrophilic Fatty Acid Oxo-derivatives (EFOXs)13-oxo-DPACOX-2 nih.gov

Formation of Resolvins, Protectins, and Maresins from n-3 DPA

In addition to COX-dependent metabolism, n-3 DPA is a crucial substrate for lipoxygenase (LOX) enzymes, which initiate the biosynthesis of several families of specialized pro-resolving mediators (SPMs). mdpi.comnih.gov These potent signaling molecules, which include resolvins, protectins, and maresins, are structurally distinct from the products of arachidonic acid and are central to the active process of inflammation resolution. mdpi.comnih.govnih.gov The biosynthesis of these n-3 DPA-derived mediators involves a series of stereospecific enzymatic oxygenation and conversion steps. mdpi.com

Resolvins from n-3 DPA

The n-3 DPA-derived D-series resolvins identified include RvD1n-3 DPA, RvD2n-3 DPA, and RvD5n-3 DPA. mdpi.comnih.gov Their biosynthesis is a multi-step process initiated by the enzyme 15-lipoxygenase (15-LOX), which introduces molecular oxygen into the n-3 DPA molecule to form the intermediate 17(S)-hydroperoxydocosapentaenoic acid (17(S)-HpDPA). mdpi.comnih.govacs.org Subsequently, the 5-lipoxygenase (5-LOX) enzyme catalyzes a second oxygenation, creating a di-hydroperoxy intermediate. mdpi.comnih.govacs.org This unstable intermediate can then be enzymatically converted into different resolvin structures. An epoxide intermediate may be formed, which is then hydrolyzed by epoxide hydrolase enzymes to yield either RvD1n-3 DPA or RvD2n-3 DPA. mdpi.comacs.org Alternatively, direct reduction of the di-hydroperoxy intermediate by a peroxidase can lead to the formation of RvD5n-3 DPA. mdpi.comnih.govacs.org

Protectins from n-3 DPA

The protectins derived from n-3 DPA, namely PD1n-3 DPA and PD2n-3 DPA, also originate from the 17(S)-HpDPA intermediate formed by 15-LOX activity on n-3 DPA. mdpi.comnih.govpnas.org The proposed biosynthetic pathway suggests that 17(S)-HpDPA is further converted by enzymatic action into an epoxide intermediate. nih.govresearchgate.net This epoxide is then subject to hydrolysis by specific hydrolase enzymes, which open the epoxide ring to form the final protectin structures, such as PD1n-3 DPA. nih.govnih.gov These mediators have demonstrated potent anti-inflammatory and pro-resolving actions. pnas.orgacs.org

Maresins from n-3 DPA

The biosynthesis of n-3 DPA-derived maresins (MaR1n-3 DPA, MaR2n-3 DPA, and MaR3n-3 DPA) follows a distinct pathway initiated by the 12-lipoxygenase (12-LOX) enzyme. mdpi.comreactome.orgresearchgate.net 12-LOX oxygenates n-3 DPA to create the common intermediate 14(S)-hydroperoxydocosapentaenoic acid (14(S)-HpDPA). mdpi.comnih.govreactome.org From this point, the pathway can diverge. The formation of MaR1n-3 DPA and MaR2n-3 DPA is thought to proceed through an epoxide intermediate that is subsequently hydrolyzed. reactome.orgresearchgate.net In contrast, the formation of MaR3n-3 DPA involves a second oxygenation of the 14(S)-HpDPA intermediate. mdpi.comnih.govresearchgate.net

Table 2: Biosynthesis of Resolvins, Protectins, and Maresins from n-3 DPA
SPM FamilySpecific MediatorsInitiating EnzymeKey IntermediateReference
Resolvins (D-series)RvD1n-3 DPA, RvD2n-3 DPA, RvD5n-3 DPA15-LOX17(S)-HpDPA mdpi.comnih.govnih.govacs.org
ProtectinsPD1n-3 DPA, PD2n-3 DPA15-LOX17(S)-HpDPA mdpi.comnih.govnih.gov
MaresinsMaR1n-3 DPA, MaR2n-3 DPA, MaR3n-3 DPA12-LOX14(S)-HpDPA mdpi.comnih.govreactome.orgresearchgate.net

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
n-3 DPA(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid
EPA(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid
DHA(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid
AAArachidonic acid
RvT1Resolvin T1
RvT2Resolvin T2
RvT3Resolvin T3
RvT4Resolvin T4
13-oxo-DPA13-oxo-docosapentaenoic acid
RvD1n-3 DPA7,8,17-trihydroxy-9,11,13,15E,19Z-docosapentaenoic acid
RvD2n-3 DPA7S,16R,17S-trihydroxy-8E,10Z,12E,14E,19Z-docosapentaenoic acid
RvD5n-3 DPA7S,17S-dihydroxydocosa-8E,10Z,13Z,15E,19Z-pentaenoic acid
17(S)-HpDPA17(S)-hydroperoxydocosa-7Z,10Z,13Z,15E,19Z-pentaenoic acid
PD1n-3 DPA10R,17S-dihydroxydocosa-7Z,11E,13E,15Z,19Z-pentaenoic acid
PD2n-3 DPAProtectin D2 n-3 DPA
MaR1n-3 DPA7,14-dihydroxy-8,10,12,16Z,19Z-docosapentaenoic acid
MaR2n-3 DPAMaresin 2 n-3 DPA
MaR3n-3 DPAMaresin 3 n-3 DPA
14(S)-HpDPA14(S)-hydroperoxy-7Z,10Z,12E,16Z,19Z-docosapentaenoic acid

Molecular Mechanisms of Action and Cellular Signaling

Modulation of Cellular Membrane Architecture and Dynamics

The incorporation of polyunsaturated fatty acids (PUFAs) like DPA into the phospholipid bilayer is a primary mechanism through which they influence cellular function. This integration directly alters the physical properties of the cell membrane.

The structure of DPA, a long-chain omega-3 fatty acid with five double bonds, is crucial for its role in maintaining membrane integrity. nih.gov While extensive research has been conducted on its counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the principles of their effects on membrane dynamics offer insight into the function of DPA. Studies using fluorescence anisotropy and small-angle X-ray scattering (SAXS) have shown that DHA can increase membrane fluidity, or disorder, whereas EPA tends to maintain existing fluidity. ahajournals.org Given that DPA is structurally an intermediate between EPA and DHA, possessing the same number of double bonds as EPA but with a longer carbon chain, it is positioned to subtly modulate membrane characteristics. The presence of these polyunsaturated acyl chains within the membrane prevents tight packing of phospholipids (B1166683), thereby influencing the membrane's fluidity and flexibility. This modulation is critical for the proper function of embedded proteins, including receptors and channels. ahajournals.org Molecular dynamics simulations on other ester compounds have shown that their insertion into a membrane can alter properties like thickness and rigidity, highlighting the general principle that membrane-active lipids can significantly impact the bilayer's physical state. nih.govresearchgate.net

Beyond general fluidity, DPA and other n-3 PUFAs can influence the lateral organization of the membrane, specifically affecting the formation of specialized microdomains known as lipid rafts. These are small, dynamic, sterol- and sphingolipid-enriched domains that are more ordered than the surrounding bilayer. They serve as platforms for protein trafficking, signal transduction, and receptor clustering. Research on the ethyl esters of EPA and DHA has demonstrated that they can differentially enhance the formation of these ordered microdomains in the membranes of B-lymphocytes. nih.govresearchgate.net By integrating into the cell membrane, DPA can alter the local lipid environment, potentially displacing other fatty acids and modifying the composition and stability of lipid rafts. This reorganization can have profound effects on cellular signaling cascades that are initiated within these domains.

Interaction with Nuclear Receptors and Transcription Factors, including Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Fatty acids and their derivatives are well-established ligands for a class of intracellular receptors known as nuclear receptors, which function as ligand-inducible transcription factors. nih.gov Upon binding a ligand, these receptors can directly regulate the expression of target genes. Products of lipid metabolism, including fatty acids, are known to activate several nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.gov

Studies have shown that EPA-rich oil activates PPARα and PPARβ/δ, while having minimal effects on PPARγ. nih.gov As a closely related n-3 PUFA, DPA is also recognized as a biologically active molecule that can engage these pathways. core.ac.uk The activation of PPARs initiates a cascade of events: the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent binding to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov This mechanism allows DPA to directly influence the transcription of a wide array of genes involved in lipid and glucose metabolism.

Regulation of Gene Expression Profiles by Docosa-7,10,13,16,19-pentaenoic Acid

The interaction of DPA with nuclear receptors translates into significant changes in cellular gene expression profiles, particularly for genes involved in lipid homeostasis. Research using rat liver cells has provided direct evidence of this regulatory role.

Incubation of liver cells with DPA resulted in a significant downregulation of the mRNA expression levels of key lipogenic (fat-synthesizing) genes. core.ac.ukseadna.ca This effect was observed for several critical enzymes and transcription factors in the lipid synthesis pathway. The inhibitory effect of DPA on the expression of these genes was found to be attributable to DPA itself, and not merely due to its conversion to EPA. seadna.ca

Table 1: Effect of Docosa-7,10,13,16,19-pentaenoic Acid (DPA) on Lipogenic Gene Expression

Data sourced from studies on rat liver cells demonstrating the downregulation of key lipogenic genes following DPA treatment. core.ac.ukseadna.ca

Influence on Key Enzymatic Activities within Lipid Metabolism

While direct enzymatic inhibition of Acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT) by DPA is not extensively documented in the reviewed literature, the compound's influence on the broader lipogenic pathway is clear. DGAT is the enzyme that catalyzes the final step in the synthesis of triacylglycerols (triglycerides). The expression of DGAT is controlled by the SREBP-1c transcription factor. Given that DPA has been shown to significantly down-regulate the expression of SREBP-1c, it follows that the transcription of the DGAT gene would also be suppressed. core.ac.ukseadna.ca This mode of action, reducing the amount of enzyme present rather than inhibiting the existing enzyme's activity, represents a powerful mechanism for controlling triglyceride synthesis. This is consistent with the observed triacylglycerol-lowering effect of other n-3 PUFAs like EPA and DHA, which also act by down-regulating SREBP-1c and its target lipogenic genes. seadna.ca

Phosphatidic Acid Phosphatase/Phosphohydrolase (PAP) Modulation

Current research has not yet fully elucidated the direct modulatory effects of Ethyl docosa-7,10,13,16,19-pentaenoate on phosphatidic acid phosphatase (PAP), also known as lipin. PAP plays a crucial role in lipid metabolism by catalyzing the conversion of phosphatidic acid to diacylglycerol, a key step in the synthesis of triacylglycerols and phospholipids. While some studies suggest that omega-3 fatty acids, as a class, may influence PAP activity, specific data on the action of this compound is not yet available. Further investigation is required to determine the precise nature of this interaction and its physiological consequences.

Lipoprotein Lipase (B570770) (LPL) Activity Enhancement

Omega-3 fatty acid ethyl esters have been shown to enhance the activity of lipoprotein lipase (LPL), a critical enzyme responsible for the hydrolysis of triglycerides from circulating lipoproteins, thereby facilitating the uptake of fatty acids into tissues. Studies on related omega-3 ethyl esters, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have demonstrated an inverse association between their supplementation and plasma triglyceride levels, which is linked to an increase in LPL activity. For instance, supplementation with DHA ethyl ester has been observed to increase LPL activity, particularly in women. This enhancement of LPL activity contributes to the triglyceride-lowering effects of omega-3 fatty acid ethyl esters. While direct studies on this compound are limited, it is plausible that it shares this mechanism of action.

Regulation of Fatty Acid Synthase and Malic Enzyme Activity

Research indicates that the parent fatty acid of this compound, docosapentaenoic acid (DPA), plays a significant role in the regulation of lipogenesis by modulating the activity of key enzymes. Specifically, studies in animal models have shown that supplementation with n-3 DPA can reduce the activity of both fatty acid synthase (FAS) and malic enzyme. FAS is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids, while malic enzyme is involved in providing the necessary NADPH for this process. Notably, the inhibitory effect of DPA on these enzymes has been reported to be more potent than that of EPA.

EnzymeEffect of DPA SupplementationComparative Potency
Fatty Acid Synthase (FAS)Reduced ActivityStronger than EPA
Malic EnzymeReduced ActivityStronger than EPA

Engagement with Intracellular Signaling Cascades

The biological effects of this compound extend to its interaction with complex intracellular signaling networks that govern cellular responses to a variety of stimuli, including stress and inflammation.

c-Jun N-terminal Kinase (JNK) Pathway Modulation

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Studies on related omega-3 fatty acids, EPA and DHA, have shown that they can modulate the JNK pathway by reducing the activation of JNK induced by inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). This inhibitory effect on JNK activation may contribute to the anti-inflammatory properties of these fatty acids. While direct evidence for this compound is still emerging, its structural similarity to EPA and DHA suggests a potential for similar modulatory effects on the JNK signaling pathway.

NF-kappa B Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammatory gene expression. Research on DHA has demonstrated its ability to inhibit the activation of the NF-κB pathway. This inhibition is thought to occur through multiple mechanisms, including the prevention of the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting NF-κB activation, DHA can suppress the transcription of pro-inflammatory cytokines and other inflammatory mediators. Given the close structural and metabolic relationship between DPA and DHA, it is plausible that this compound also exerts regulatory effects on the NF-κB signaling cascade.

Antioxidant Mechanisms at the Molecular Level

Beyond its role in signaling, this compound and its parent compound exhibit antioxidant properties through various molecular mechanisms.

Studies have shown that supplementation with DPA, along with EPA and DHA, can lead to an increase in the total antioxidant status in plasma. A key molecular mechanism contributing to this effect is the enhancement of the activity of antioxidant enzymes. Specifically, an increase in the activity of superoxide (B77818) dismutase (SOD), a crucial enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, has been observed following supplementation with these omega-3 fatty acids. While the direct antioxidant actions of the ethyl ester itself require more detailed investigation, the observed increase in endogenous antioxidant enzyme activity points to a significant indirect antioxidant mechanism.

Antioxidant ParameterEffect of DPA/EPA/DHA Supplementation
Total Antioxidant StatusIncreased
Superoxide Dismutase (SOD) ActivityIncreased

Receptor-Mediated Signaling by DPA-Derived Specialized Pro-Resolving Mediators

The pro-resolving actions of DPA-derived SPMs are initiated by their binding to specific G protein-coupled receptors (GPCRs) on the surface of various cell types, including immune cells and epithelial cells. nih.govnih.gov This interaction triggers intracellular signaling cascades that ultimately lead to a dampening of the inflammatory response and a promotion of tissue healing.

Resolvin D1n-3 DPA (RvD1n-3 DPA) Signaling

Resolvin D1n-3 DPA is a key SPM derived from DPA that has been shown to exert potent anti-inflammatory and pro-resolving effects. nih.gov Its actions are mediated through at least two identified GPCRs: Formyl Peptide Receptor 2 (FPR2/ALX) and G protein-coupled receptor 32 (DRV1/GPR32). nih.govresearchgate.net

Upon binding to these receptors on target cells, such as oral epithelial cells, RvD1n-3 DPA initiates a series of intracellular events:

Intracellular Calcium Mobilization: Exposure to RvD1n-3 DPA, even at nanomolar concentrations, leads to a rapid increase in intracellular calcium levels. nih.govresearchgate.netnih.gov This calcium signaling is a hallmark of GPCR activation and is a critical early event in the cellular response to this mediator.

Receptor Trafficking:

FPR2/ALX Internalization: Following ligand binding, FPR2/ALX is internalized from the cell surface. nih.govresearchgate.netnih.gov This process is a common mechanism for regulating GPCR signaling.

DRV1/GPR32 Nuclear Translocation: In contrast to FPR2/ALX, DRV1/GPR32 has been observed to translocate from the cytoplasm to the nucleus upon stimulation with RvD1n-3 DPA. nih.govresearchgate.netnih.gov This suggests a potential role for this receptor in directly modulating gene expression within the nucleus.

Modulation of Inflammatory Pathways: A key mechanism of action for RvD1n-3 DPA is the downregulation of the pro-inflammatory nuclear factor kappa B (NF-κB) signaling pathway. mdpi.comnih.govnih.gov

It has been demonstrated that RvD1n-3 DPA can reverse the TNF-α-induced nuclear translocation of the p65 subunit of NF-κB. mdpi.comnih.gov

This is achieved, at least in part, by increasing the nuclear export of p65, thereby reducing its ability to promote the transcription of pro-inflammatory genes. mdpi.comnih.gov

Induction of Antimicrobial Peptides: RvD1n-3 DPA has been shown to significantly upregulate the expression of genes encoding for antimicrobial peptides, such as beta-defensin 1, beta-defensin 2, and cathelicidin, in oral epithelial cells. nih.govresearchgate.netnih.gov This enhances the host's ability to combat invading pathogens.

Table 1: Receptor-Mediated Signaling of Resolvin D1n-3 DPA (RvD1n-3 DPA)

Receptor Cell Type Key Signaling Events Downstream Effects
FPR2/ALX Oral Epithelial Cells, Neutrophils Intracellular Ca2+ mobilization, Receptor internalization Inhibition of neutrophil chemotaxis, Downregulation of NF-κB pathway, Upregulation of antimicrobial peptides
DRV1/GPR32 Oral Epithelial Cells Intracellular Ca2+ mobilization, Translocation to the nucleus Downregulation of NF-κB pathway, Upregulation of antimicrobial peptides

Protectin D1n-3 DPA (PD1n-3 DPA) Signaling

While the specific GPCRs for Protectin D1n-3 DPA (PD1n-3 DPA) have not yet been fully characterized, its biological activities strongly suggest receptor-mediated mechanisms. nih.gov PD1n-3 DPA demonstrates cell-type specific actions that are dependent on its structure, which is a key indicator of receptor interaction. nih.gov

The pro-resolving functions of PD1n-3 DPA are evident through its effects on macrophages:

Enhanced Phagocytosis and Efferocytosis: PD1n-3 DPA potently stimulates the phagocytosis of zymosan (a yeast cell wall component) and the efferocytosis (clearance of apoptotic cells) by human macrophages. nih.govacs.org These actions are critical for removing pathogens and cellular debris from the site of inflammation, thereby facilitating tissue repair. These effects are observed at picomolar concentrations and can exhibit a bell-shaped dose-response curve. acs.org

Intestinal Protection: In models of intestinal inflammation, PD1n-3 DPA has been shown to reduce inflammation and prevent tissue damage. pnas.orgnih.gov This protective effect is associated with the modulation of neutrophil-endothelial interactions. pnas.orgnih.gov

Although the direct signaling pathways remain under investigation, the potent and specific actions of PD1n-3 DPA highlight its importance as a DPA-derived SPM in resolving inflammation.

Table 2: Bioactions of Protectin D1n-3 DPA (PD1n-3 DPA)

Bioaction Cell Type/Model Observed Effect
Increased Macrophage Phagocytosis Human Macrophages Enhanced uptake of zymosan
Increased Macrophage Efferocytosis Human Macrophages Enhanced clearance of apoptotic neutrophils
Anti-inflammatory Mouse Model of Peritonitis Reduced neutrophil infiltration
Intestinal Protection Mouse Model of Colitis Reduced inflammation and tissue damage
Neuromodulation Mouse Models Alleviation of neuropathic pain and chronic itch

Cellular and Subcellular Investigations

Cellular Uptake and Intracellular Localization Studies of Ethyl Docosa-7,10,13,16,19-pentaenoate

The cellular assimilation of this compound is a critical first step for its biological activity. While direct studies on the cellular uptake of this specific ethyl ester are limited, the mechanisms can be inferred from research on similar long-chain omega-3 fatty acid ethyl esters, such as ethyl docosahexaenoate (DHA-EE). The uptake and subsequent tissue distribution of these compounds are complex processes. For instance, a study on the oral administration of DHA in its free fatty acid form versus its ethyl ester form in rats revealed that while the free fatty acid form had higher oral bioavailability, the tissue distribution was independent of the initial form dosed. broadpharm.comnih.gov Once in circulation, the distribution to tissues like skeletal muscle, fat, and brain is primarily driven by the polar pools of the fatty acid in the plasma. broadpharm.comnih.gov

Within the cell, the localization of enzymes involved in the metabolism of related compounds can provide clues. For example, the enzyme responsible for the biosynthesis of the volatile ester methylbenzoate in snapdragon flowers, S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase (BAMT), was found to be a cytosolic enzyme. nih.gov This suggests that the biosynthesis of certain esters occurs in the cytoplasm. nih.gov In the case of this compound, it is likely that once the ethyl ester crosses the cell membrane, it is hydrolyzed to its free fatty acid form, DPA, to be utilized in various cellular pathways. The metabolism of DPA to docosahexaenoic acid (DHA) in rat liver has been shown to occur via a pathway independent of a ∆4-desaturase, involving microsomal chain elongation and subsequent beta-oxidation. nih.gov

Effects on Mitochondrial Bioenergetics and Function in Cellular Models

The influence of omega-3 fatty acids on mitochondrial function is a key area of investigation. Studies on related ethyl esters, such as eicosapentaenoic acid ethyl ester (EPA-EE), have shown significant effects on mitochondrial bioenergetics. In rats, a single dose of EPA-EE led to a decrease in plasma triglycerides, which was associated with increased hepatic fatty acid oxidation and mitochondrial 2,4-dienoyl-CoA reductase activity. nih.gov Supplementation with EPA-EE also resulted in an increase in both EPA and DPA levels in the liver. nih.gov

In cultured rat hepatocytes, EPA was found to stimulate the oxidation of palmitic acid, a saturated fatty acid. nih.gov Conversely, DHA was shown to reduce it. nih.gov Furthermore, research on murine skeletal muscle cells (C2C12) demonstrated that both EPA and DHA can influence myogenesis and mitochondrial biosynthesis. nih.gov While these PUFAs can individually increase mitochondrial biosynthesis in skeletal muscle stem cells, their supplementation during myogenesis was observed to inhibit the expression of key genes related to mitochondrial metabolism and biosynthesis. nih.gov This suggests a complex, context-dependent role of these fatty acids in regulating mitochondrial activity. The lower metabolism in mitochondria induced by EPA and DHA might enhance oxidative stress during myoblast differentiation. nih.gov

Modulation of Apoptotic Pathways in Cellular Systems

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is implicated in various diseases. Polyunsaturated fatty acids have been shown to modulate apoptotic pathways. For instance, docosahexaenoic acid (DHA), a close structural relative of DPA, has been demonstrated to induce apoptosis in human breast cancer cells (MCF-7). nih.gov

The pro-apoptotic effects of DHA in these cancer cells were found to be mediated through both the death receptor and mitochondria-mediated pathways. nih.gov Treatment with DHA led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov Furthermore, DHA promoted the release of cytochrome c and Smac/Diablo from the mitochondria and increased the levels of cleaved caspases-8, -9, and -3. nih.gov It also enhanced the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), death receptor 4 (DR4), and Fas. nih.gov Given the structural similarity, it is plausible that this compound and its active form, DPA, could exert similar modulatory effects on apoptotic pathways.

Impact on Immune Cell Function and Activation

The immunomodulatory properties of omega-3 fatty acids are well-documented, with specific effects observed on various immune cells.

B-Cell Activity and Cytokine Secretion Modulation

Studies on the ethyl esters of EPA and DHA have revealed their capacity to enhance B-cell activity. In a murine model of obesity, both EPA and DHA ethyl esters were found to differentially increase the frequency and/or percentage of specific B-cell subsets. nih.govresearchgate.net This was correlated with an increase in natural serum IgM and cecal IgA. nih.govresearchgate.net

Upon stimulation with lipopolysaccharide (LPS), B-cells from mice fed with EPA or DHA showed enhanced cytokine production in a time-dependent manner. nih.govresearchgate.net Notably, DHA was particularly effective at increasing the secretion of the anti-inflammatory cytokine IL-10. nih.govresearchgate.net At a molecular level, both EPA and DHA were observed to enhance the formation of ordered microdomains in the B-cell membrane. nih.govresearchgate.net

Table 1: Effects of EPA and DHA Ethyl Esters on B-Cell Fatty Acid Composition

Fatty AcidControl DietHF-EPA DietHF-DHA Diet
Linoleic Acid (18:2)Baseline↓ 43%No significant change
Arachidonic Acid (20:4)Baseline↓ 40%↓ 51%
Eicosapentaenoic Acid (20:5)Baseline↑ 46-foldElevated (due to retroconversion)
Docosapentaenoic Acid (22:5, n-3)Baseline↑ 6-foldNo significant change
Docosahexaenoic Acid (22:6)BaselineNo significant change17.3% of total fatty acids
Data derived from a study on murine obesity models. nih.gov

Phagocytic Processes (Efferocytosis) Stimulated by DPA-Derived Mediators

Efferocytosis, the process of clearing apoptotic cells by phagocytes, is crucial for the resolution of inflammation. Mediators derived from DPA play a significant role in stimulating this process. Specialized pro-resolving mediators (SPMs), which are biosynthesized from omega-3 fatty acids including DPA, are potent enhancers of efferocytosis.

DPA-derived resolvins are among the numerous SPMs that have been shown to enhance the clearance of dead cells. These mediators contribute to a positive feedback loop where efferocytosis itself leads to the production of more resolving mediators, further promoting the resolution of inflammation.

Influence on Endothelial Cell Migration and Angiogenesis in vitro

The effect of this compound and its metabolites on endothelial cells, which line the interior of blood vessels, is multifaceted and appears to be context-dependent. Endothelial cell migration is a critical component of angiogenesis, the formation of new blood vessels.

One study reported that a mixture of n-3 PUFA ethyl esters, including EPA and DHA, inhibited endothelial cell migration in vitro. nih.gov This inhibition was associated with a peripheral distribution of focal adhesions and partial disassembly of actin filaments. nih.gov The study also suggested that EPA was sufficient to inhibit cell migration. nih.gov

Conversely, another study found that DPA, the de-esterified form of the compound , acted as a potent stimulator of endothelial cell migration. fennetic.net The maximal stimulation of migration was achieved at a concentration significantly lower than that required for EPA. fennetic.net This suggests that the stimulatory effect of EPA on endothelial cell migration may occur via its elongation to DPA. fennetic.net

However, in the context of angiogenesis stimulated by vascular endothelial growth factor (VEGF), DPA has been shown to have an inhibitory effect. Pretreatment of bovine aortic endothelial cells with DPA suppressed both VEGF-induced migration and tube formation. fennetic.net This anti-angiogenic effect was stronger than that of EPA and DHA and was associated with the suppression of VEGF receptor-2 (VEGFR-2) expression. fennetic.net Similarly, epoxy metabolites of DHA have been found to inhibit angiogenesis by suppressing endothelial cell migration and protease production through a VEGFR2-dependent mechanism. pnas.org

Table 2: Summary of In Vitro Effects on Endothelial Cells

Compound/MetaboliteEffect on MigrationEffect on Angiogenesis (Tube Formation)Proposed Mechanism
n-3 PUFA Ethyl EstersInhibition-Cytoskeletal changes
DPAStimulation (basal)Inhibition (VEGF-induced)Suppression of VEGFR-2 expression
Epoxy Metabolites of DHAInhibitionInhibitionVEGFR2-dependent

These findings highlight the complex and sometimes opposing roles that this compound and its derivatives can play in fundamental cellular processes, underscoring the need for further research to delineate their precise mechanisms of action.

Regulation of Inflammatory Mediator Production in Cellular Systems

Scientific investigation into the precise effects of this compound on the production of inflammatory mediators at the cellular level is an emerging area of research. While direct studies on the ethyl ester form are limited, extensive research on its parent n-3 fatty acid, Docosapentaenoic Acid (DPA), provides significant insights into its potential role in modulating inflammatory pathways. DPA has been shown to influence the synthesis of key signaling molecules involved in inflammation, including cytokines and eicosanoids.

Detailed Research Findings:

Research using various cellular models has demonstrated that DPA can actively regulate the expression and production of both pro-inflammatory and anti-inflammatory mediators. In a model of ulcerative colitis, DPA was found to inhibit the production and messenger RNA (mRNA) expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govrsc.org Concurrently, it enhanced the production and expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govrsc.org This dual action suggests a role in rebalancing the cytokine environment during an inflammatory response.

Furthermore, DPA influences the eicosanoid pathway, which is central to the inflammatory process. wikipedia.org Studies have shown that DPA can inhibit the synthesis of the potent pro-inflammatory mediators Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2). nih.govrsc.org This effect is attributed to the easier incorporation of DPA into inflammatory cell membranes, which reduces the availability of the substrate required for the synthesis of these pro-inflammatory eicosanoids. nih.govrsc.org

Beyond suppression of pro-inflammatory signals, DPA serves as a precursor to a novel class of lipid mediators known as Specialized Pro-resolving Mediators (SPMs). mdpi.comnih.gov These molecules, which include resolvins, protectins, and maresins derived from DPA, actively promote the resolution of inflammation, a process critical for tissue homeostasis. mdpi.comqmul.ac.uk For example, the DPA-derived protectin, PD1n-3 DPA, has demonstrated potent anti-inflammatory and pro-resolving actions, including the stimulation of macrophage phagocytosis and efferocytosis (the clearance of apoptotic cells) at very low concentrations. acs.org These DPA-derived SPMs can counter-regulate the production of pro-inflammatory mediators and manage leukocyte trafficking, highlighting a sophisticated mechanism for controlling inflammation. qmul.ac.uk

The table below summarizes the observed effects of Docosapentaenoic Acid (DPA) on the production of various inflammatory mediators in cellular systems.

Interactive Data Table: Effect of Docosapentaenoic Acid (DPA) on Inflammatory Mediator Production

Cellular SystemInflammatory MediatorObserved EffectReference
Colitis Model CellsTumor Necrosis Factor-alpha (TNF-α)Inhibition of production and mRNA expression nih.govrsc.org
Colitis Model CellsInterleukin-1β (IL-1β)Inhibition of production and mRNA expression nih.govrsc.org
Colitis Model CellsInterleukin-6 (IL-6)Inhibition of production and mRNA expression nih.govrsc.org
Colitis Model CellsInterleukin-10 (IL-10)Increased production and mRNA expression nih.govrsc.org
Colitis Model CellsLeukotriene B4 (LTB4)Inhibition of synthesis nih.govrsc.org
Colitis Model CellsProstaglandin E2 (PGE2)Inhibition of synthesis nih.govrsc.org
Human MacrophagesPhagocytosis/EfferocytosisStimulation (by DPA-derived PD1n-3 DPA) acs.org

Preclinical Research and in Vitro Efficacy Studies Mechanistic Focus

Investigations in Animal Models of Disease for Mechanistic Insight

Animal models have been instrumental in exploring the physiological effects of DPA in various disease states, offering a window into its potential therapeutic applications.

The anti-inflammatory properties of DPA have been investigated in animal models of ulcerative colitis (UC), a chronic inflammatory bowel disease. nih.govnih.govresearchgate.netmdpi.com In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, a derivative of DPA, 7S,15R-dihydroxy-16S,17S-epoxy-docosapentaenoic acid (diHEP-DPA), was shown to significantly reduce the severity of colitis. nih.gov Administration of diHEP-DPA resulted in a decrease in colon tissue and serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The treated mice also exhibited reduced expression of proteins involved in the inflammatory cascade, including phosphorylated-inhibitor κB protein and p-p65. nih.gov These findings suggest that DPA and its derivatives may exert their protective effects by modulating key inflammatory pathways.

Table 1: Effects of a Docosapentaenoic Acid Derivative (diHEP-DPA) in a Mouse Model of Ulcerative Colitis

ParameterObservation in DSS-induced Colitis ModelEffect of diHEP-DPA Treatment
Disease Severity Increased severity of colitisSignificantly reduced
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Increased levels in colon and serumSignificantly reduced
Inflammatory Pathway Proteins (p-IκBα, p-p65) Increased expressionDecreased expression

Data sourced from a study on a DPA derivative in a DSS-induced colitis mouse model. nih.gov

Research into the metabolic effects of omega-3 fatty acid ethyl esters has primarily focused on EPA and DHA. In a study on murine obesity, dietary supplementation with EPA and DHA ethyl esters did not lead to improvements in fat mass or glucose clearance, indicating they maintained the obesogenic phenotype. nih.govresearchgate.net However, these fatty acids did alter the B-cell fatty acid composition, increasing their own levels at the expense of linoleic and arachidonic acid. nih.gov When 14C-labelled ethyl eicosapentaenoate was administered to rats, it was hydrolyzed and its metabolites, including DPA and DHA, were detected in triglyceride and phospholipid fractions in various tissues. nih.gov This suggests that orally administered ethyl esters of omega-3 fatty acids are metabolized and distributed throughout the body, where they can be incorporated into cellular lipids. nih.gov The specific systemic metabolic effects of Ethyl docosa-7,10,13,16,19-pentaenoate remain to be elucidated in dedicated preclinical models.

In Vitro Studies on Cellular Responses

Cell culture systems provide a controlled environment to dissect the molecular mechanisms through which DPA and its derivatives exert their effects.

The anti-inflammatory potential of DPA has been demonstrated in various cell culture models. In lipopolysaccharide (LPS)-stimulated THP-1 cells, a human monocytic cell line, a DPA derivative (diHEP-DPA) was shown to decrease the levels of the pro-inflammatory cytokine IL-6 and nitrite (B80452). nih.gov Studies on other omega-3 fatty acids, such as EPA, have shown that they can reduce the formation of reactive oxygen species and inhibit the expression of adhesion molecules and pro-inflammatory cytokines in human umbilical vein endothelial cells (HUVEC). nih.gov EPA has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates inflammation, in esophageal cancer cells. nih.gov While these studies did not specifically use this compound, they provide a strong rationale for its potential anti-inflammatory effects through the modulation of inflammatory mediators and signaling pathways. nih.govnih.govnih.gov

Emerging evidence suggests that DPA and its metabolites possess both antiproliferative and pro-resolving properties. The antiproliferative effects of various fatty acids have been investigated in cancer cell lines. waocp.orgnih.govmdpi.comnih.govmdpi.com For instance, studies have shown that certain fatty acid extracts can reduce the viability of breast cancer cells in a dose-dependent manner. mdpi.com

Furthermore, DPA is a precursor to specialized pro-resolving mediators (SPMs), a class of lipid mediators that actively orchestrate the resolution of inflammation. nih.govmdpi.comnih.govresearchgate.netmdpi.com These SPMs, which include resolvins, protectins, and maresins derived from DPA, have been shown to exhibit potent anti-inflammatory and pro-resolving activities in numerous human disease models and cell systems. researchgate.netmdpi.com For example, the DPA-derived SPM, PD1n-3 DPA, has been shown to decrease neutrophil recruitment and increase macrophage phagocytosis of apoptotic cells. mdpi.com The metabolism of DPA can lead to the formation of unique lipid mediators with anti-inflammatory and pro-resolving properties, highlighting a mechanism by which it can contribute to the resolution of inflammation. nih.gov

Table 2: Investigated Cellular Actions of Docosapentaenoic Acid and its Derivatives

Cellular ResponseCell Line/SystemObserved Effect
Anti-inflammatory THP-1 (human monocytic)Decreased IL-6 and nitrite levels
Antiproliferative Breast cancer cell linesDose-dependent reduction in cell viability
Pro-resolving Mouse and human leukocytesGeneration of specialized pro-resolving mediators (SPMs)

Data compiled from various in vitro studies on DPA and its derivatives. nih.govmdpi.commdpi.com

Influence on Platelet Function and Aggregation in ex vivo and in vitro Systems

The influence of omega-3 polyunsaturated fatty acid (PUFA) ethyl esters on platelet function has been a subject of significant preclinical investigation. While direct studies on this compound are limited, research on structurally related omega-3 ethyl esters, such as ethyl eicosapentaenoate (EPA-E) and the free fatty acid form, docosahexaenoic acid (DHA), provides valuable insights into the potential effects on platelet aggregation.

In vitro studies have demonstrated that highly purified EPA can suppress platelet aggregation induced by various agonists, including collagen, arachidonic acid (AA), and adenosine (B11128) diphosphate (B83284) (ADP) nih.gov. Similarly, DHA has been shown to inhibit platelet aggregation in response to both ADP and collagen nih.govjci.orgnih.gov. In one study, DHA was found to be more potent than EPA in blocking platelet aggregation induced by the stable thromboxane (B8750289) A2 mimetic, U46619 nih.gov.

Ex vivo studies on rabbit platelets have shown that repeated administration of EPA-E for four weeks suppressed collagen-induced platelet aggregation nih.gov. However, a single administration or repeated administration for two weeks did not show the same effect, suggesting that a certain duration of exposure is necessary for the anti-aggregatory effects to manifest nih.gov. In a short-term human study, ingestion of both EPA and DHA resulted in reduced platelet aggregation in response to collagen, while only DHA significantly lowered the response to ADP nih.govnih.gov.

Interestingly, general studies on fatty acid ethyl esters (FAEEs) have indicated that they can induce platelet shape change and the release of alpha granules without causing aggregation on their own. However, they were found to shorten the time to maximum aggregation when combined with epinephrine (B1671497) nih.gov.

The following interactive table summarizes the effects of related omega-3 fatty acids on platelet aggregation from various studies.

CompoundSystemAgonistEffect on Platelet AggregationReference
Ethyl eicosapentaenoate (EPA-E)ex vivo (rabbits)CollagenInhibition (after 4 weeks of administration) nih.gov
Ethyl eicosapentaenoate (EPA-E)ex vivo (rabbits)Arachidonic Acid, ADPNo significant effect nih.gov
Docosahexaenoic Acid (DHA)ex vivo (humans)Collagen, ADPInhibition nih.govnih.gov
Docosahexaenoic Acid (DHA)in vitroU46619 (Thromboxane A2 mimetic)Potent inhibition nih.gov
Eicosapentaenoic Acid (EPA)in vitroCollagen, Arachidonic Acid, ADPInhibition nih.gov
Fatty Acid Ethyl Esters (general)in vitro (human platelets)EpinephrinePotentiated aggregation nih.gov

Mechanistic Elucidation of Biological Effects in Preclinical Settings

The biological effects of omega-3 PUFAs on platelets are believed to be mediated through several mechanisms, primarily involving their incorporation into platelet membranes and subsequent influence on signaling pathways.

One of the key mechanisms is the competition with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase enzymes nih.gov. When docosapentaenoic acid (DPA), the parent fatty acid of this compound, is metabolized by platelet enzymes, it gives rise to different products than those derived from AA. For instance, washed human platelets metabolize 4,7,10,13,16-docosapentaenoic acid into metabolites such as Δ4-dihomo-thromboxane B2, 14-hydroxy-4,7,10,12-nonadecatetraenoic acid, and 14-hydroxy-4,7,10,12,16-docosapentaenoic acid nih.gov. The production of these metabolites occurs at a lower rate compared to the production of thromboxane B2 and other pro-aggregatory molecules from AA nih.gov. This shift in substrate utilization can lead to a decrease in the production of potent pro-aggregatory eicosanoids derived from AA.

Furthermore, studies on DHA and EPA have revealed that they can act as competitive antagonists at the thromboxane A2/prostaglandin H2 receptor on human platelets nih.gov. This receptor antagonism is a direct mechanism by which these fatty acids can inhibit platelet activation induced by thromboxane A2 nih.gov.

Another important aspect is the impact on thrombin generation. In vivo models have shown that an n-3 PUFA-enriched diet can lead to delayed platelet-derived thrombin generation nih.gov. This effect contributes to reduced platelet accumulation within thrombi nih.gov.

The incorporation of these fatty acids into platelet phospholipids (B1166683) is a critical step. Ex vivo studies with EPA-E have shown that its anti-aggregatory effect correlates with an increased level of EPA in platelet phospholipids nih.gov. This incorporation alters the physicochemical properties of the platelet membrane and the function of membrane-bound proteins involved in signaling.

The table below outlines the proposed mechanisms of action for related omega-3 fatty acids on platelets.

Proposed MechanismCompound(s)Key FindingsReference
Competitive inhibition of AA metabolismDocosapentaenoic AcidProduction of less potent metabolites by COX and lipoxygenase pathways. nih.gov
Receptor AntagonismDHA, EPACompetitive antagonists at the thromboxane A2/prostaglandin H2 receptor. nih.gov
Delayed Thrombin Generationn-3 PUFAsReduced platelet-mediated thrombin generation. nih.gov
Incorporation into Platelet PhospholipidsEPA-EIncreased levels of EPA in platelet phospholipids correlate with reduced aggregability. nih.gov
Modulation of Platelet ActivationFatty Acid Ethyl Esters (general)Induction of platelet shape change and alpha granule release without causing aggregation. nih.gov

Advanced Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Separation and Quantification of Ethyl Docosa-7,10,13,16,19-pentaenoate and its Metabolites

Chromatography is the cornerstone for isolating and measuring DPA-EE and its derivatives from complex mixtures such as biological samples and fish oils. The choice between gas and liquid chromatography depends on the analyte's volatility and the specific goals of the analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the detailed profiling of fatty acids. indexcopernicus.com For the analysis of ethyl esters like DPA-EE, fatty acids are often first converted into their more volatile fatty acid methyl esters (FAMEs) through a derivatization process, such as transesterification with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) or boron trifluoride. youtube.comnih.gov However, methods for the direct analysis of fatty acid ethyl esters (FAEEs) without derivatization have also been developed. ijpras.com

In a typical GC-MS analysis, the sample is injected into a heated port and vaporized. It is then carried by an inert gas (e.g., helium) through a capillary column. indexcopernicus.com The column, often with a polar stationary phase like phenyl methyl siloxane, separates the compounds based on their boiling points and interactions with the phase. indexcopernicus.com As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. youtube.com GC-MS is particularly valuable for identifying the complex array of volatile products generated during the oxidation of polyunsaturated fatty acids like DPA-EE. researchgate.net The technique can effectively separate and identify various FAEEs based on chain length and degree of unsaturation. researchgate.net

Table 1: Typical Parameters for GC-MS Analysis of Fatty Acid Ethyl Esters

Parameter Typical Setting Source
Column Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) ijpras.com
Stationary Phase Phenyl methyl siloxane or similar polar phase indexcopernicus.com
Carrier Gas Helium or Hydrogen indexcopernicus.comijpras.com
Injection Mode Splitless nih.gov
Injector Temp. 250 °C indexcopernicus.comnih.gov
Oven Program Temperature gradient (e.g., 140°C to 240°C) ijpras.com
Detector Mass Spectrometer (MS) with Electron Ionization (EI) researchgate.net
Ion Source Temp. 200 °C nih.gov

High-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) are indispensable for the direct quantification of non-volatile or thermally unstable compounds like DPA-EE and its metabolites in biological matrices. researchgate.netresearchgate.net These methods offer high sensitivity and specificity, overcoming challenges such as the low concentrations of analytes and the complexity of samples like human plasma. researchgate.netnih.gov

Reverse-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.govmdpi.com A gradient elution system, often consisting of methanol (B129727) and an aqueous solution like ammonium (B1175870) acetate, is used to separate the compounds. nih.gov Detection can be achieved with a UV detector, but for higher specificity and sensitivity, coupling to a mass spectrometer is preferred. mdpi.com

LC-MS/MS is the standard method for eicosanoid quantification. researchgate.net In this setup, the HPLC effluent is introduced into an ion source, such as atmospheric-pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.gov The mass spectrometer then operates in a mode like Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. researchgate.netnih.gov This highly selective process allows for accurate measurement even in the presence of interfering substances. researchgate.net

Table 2: Example Parameters for LC-MS/MS Quantification of Omega-3 Acid Ethyl Esters

Parameter Typical Setting Source
Chromatography Reverse Phase HPLC (RP-HPLC) nih.gov
Column C18 nih.gov
Mobile Phase Gradient of Methanol and 1.0 mM Ammonium Acetate in Water nih.gov
Flow Rate 0.2 mL/min lipidmaps.org
Ion Source Atmospheric-Pressure Chemical Ionization (APCI), positive mode nih.gov
Detection Tandem Mass Spectrometer (MS/MS) researchgate.net
Quantification Mode Multiple Reaction Monitoring (MRM) nih.gov
Linear Range e.g., 1.00-1000 ng/mL (for EPA-EE) nih.gov

Method Development for Docosa-7,10,13,16,19-pentaenoate and its Metabolite Profiling

Developing robust analytical methods for DPA-EE and its metabolites is a critical area of research, driven by the need to understand its metabolic fate and biological activity. The primary challenges in method development include the low endogenous levels of these compounds, the complexity of biological matrices (e.g., plasma, tissue), and the chemical instability of polyunsaturated fatty acids, which are prone to oxidation. researchgate.net

Method development often follows a Quality by Design (QbD) approach to ensure the final method is simple, fast, precise, and accurate. nih.gov This involves optimizing sample preparation, chromatographic separation, and detection parameters. Sample preparation is a key step, often involving protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction to isolate the lipids and remove interfering substances. nih.govnih.gov

For quantitative methods, the use of a suitable internal standard is essential to correct for variations in sample extraction and instrument response. nih.gov Deuterated analogs of the analytes (e.g., EPA-d5, DHA-d5) are ideal internal standards for LC-MS/MS analysis. researchgate.net The developed method must be fully validated according to established guidelines (e.g., ICH), assessing parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov Research has shown that rat liver microsomes can metabolize the parent fatty acid, 7,10,13,16,19-docosapentaenoic acid, into metabolites like 24:5(n-3) and 24:6(n-3), highlighting the need for methods capable of profiling these downstream products. nih.gov

Pharmacological Research and Mechanistic Interpretations

Biotransformation of Ethyl Docosa-7,10,13,16,19-pentaenoate to Free Fatty Acid for Biological Activity

This compound, an ethyl ester of the omega-3 polyunsaturated fatty acid docosapentaenoic acid (DPA), functions as a prodrug. For the compound to exert its biological effects, it must first undergo biotransformation. This initial and critical step involves hydrolysis, primarily mediated by pancreatic lipase (B570770) and other esterases, which cleaves the ethyl ester bond. This process releases the free fatty acid form, all-cis-7,10,13,16,19-docosapentaenoic acid (DPA), and ethanol (B145695). The enteral absorption and subsequent bioavailability of omega-3 fatty acids from ethyl esters have been shown to be comparable to those from natural triglycerides, despite potentially slower in vitro hydrolysis rates. nih.gov Once absorbed, the free DPA is the biologically active molecule that enters systemic circulation and engages with various metabolic pathways. nih.govmedex.com.bd

Comprehensive Analysis of Effects on Hepatic Lipid Metabolism

The liver is a central organ in lipid homeostasis, and DPA, following its release from the ethyl ester, exerts profound effects on hepatic lipid metabolism through a coordinated regulation of fatty acid synthesis and degradation pathways.

A primary pharmacological effect of DPA is the significant reduction of hepatic triglyceride synthesis. Research using rat liver cell models has demonstrated that DPA effectively down-regulates the expression of key genes involved in de novo lipogenesis, the process of synthesizing new fatty acids. nih.govseadna.ca This inhibitory action is largely mediated through the suppression of the master transcriptional regulator, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). nih.govseadna.carupress.org The reduction in SREBP-1c activity leads to decreased transcription of its target genes, which encode crucial lipogenic enzymes.

Studies have confirmed that DPA treatment significantly lowers the mRNA expression levels of several key enzymes:

Acetyl-CoA Carboxylase (ACC-1): Catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. nih.govseadna.ca

Fatty Acid Synthase (FASn): A multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. nih.govseadna.ca

3-Hydroxy-3-Methyl-Glutaryl-Coenzyme A reductase (HMG-CoA reductase): The rate-controlling enzyme of the mevalonate (B85504) pathway, which produces cholesterol and other isoprenoids. nih.govseadna.ca

Furthermore, DPA has been shown to decrease the protein levels of both SREBP-1 and ACC-1. nih.govseadna.ca Omega-3 fatty acids also inhibit the activity of acyl-CoA:diacylglycerol acyltransferase (DGAT), the enzyme that catalyzes the final and committed step in triglyceride biosynthesis. medex.com.bdproquest.comnih.gov By reducing both the supply of fatty acids via de novo lipogenesis and their final esterification into triglycerides, DPA effectively curtails the liver's capacity to produce and store triglycerides.

Table 1: Effect of Docosapentaenoic Acid (DPA) on Key Genes in Hepatic Lipogenesis This table is interactive. You can sort and filter the data.

Gene Protein Product Function in Lipid Metabolism Observed Effect of DPA Reference
SREBF1 SREBP-1c Master transcriptional regulator of lipogenesis Downregulation of mRNA and protein nih.gov, seadna.ca
ACACA Acetyl-CoA Carboxylase 1 (ACC-1) Rate-limiting enzyme in de novo fatty acid synthesis Downregulation of mRNA and protein nih.gov, seadna.ca
FASN Fatty Acid Synthase (FASn) Catalyzes synthesis of long-chain fatty acids Downregulation of mRNA nih.gov, seadna.ca

Concurrently with suppressing lipid synthesis, DPA promotes the catabolism of fatty acids through beta-oxidation in both mitochondria and peroxisomes. This dual-location activity is crucial, as very-long-chain fatty acids like DPA require initial chain-shortening in peroxisomes before they can be fully oxidized in mitochondria. nih.govproquest.com The conversion of DPA to its shorter-chain counterpart, eicosapentaenoic acid (EPA), for instance, involves at least one cycle of peroxisomal beta-oxidation. proquest.com

The overarching mechanism for this enhanced oxidation is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). pnas.orgnutraingredients-usa.compnas.org PPARα is a nuclear receptor that functions as a primary lipid sensor in the liver. pnas.orgpnas.org Upon binding by ligands such as DPA and other polyunsaturated fatty acids, PPARα forms a heterodimer with the retinoid X receptor (RXR) and activates the transcription of a suite of genes involved in fatty acid uptake, binding, and catabolism. pnas.org This includes upregulating enzymes essential for both mitochondrial and peroxisomal beta-oxidation pathways, thereby increasing the liver's capacity to break down fatty acids for energy and reducing their availability for triglyceride synthesis. nih.govnih.gov Studies comparing different omega-3 fatty acids suggest that while EPA robustly stimulates both mitochondrial and peroxisomal oxidation, DHA may more selectively enhance peroxisomal activity. proquest.comnih.gov As an intermediate fatty acid, DPA partakes in both processes.

Impact on Lipoprotein Metabolism and Clearance Mechanisms in Preclinical Models

The effects of this compound on hepatic lipid metabolism translate directly to favorable changes in lipoprotein dynamics. The primary impact is a reduction in the hepatic secretion of very-low-density lipoprotein (VLDL) particles. Since hepatic triglyceride availability is a rate-limiting factor for VLDL assembly and secretion, the DPA-mediated suppression of triglyceride synthesis leads to a lower output of these triglyceride-rich lipoproteins from the liver. nih.govnih.gov

In addition to reducing VLDL production, omega-3 fatty acids, as a class, enhance the clearance of triglyceride-rich lipoproteins from the circulation. nih.gov This is achieved by increasing the activity of lipoprotein lipase (LPL), an enzyme located on the surface of endothelial cells that hydrolyzes triglycerides within circulating chylomicrons and VLDL. nih.govnih.govyoutube.com Increased LPL activity accelerates the removal of triglycerides from the bloodstream, facilitating the conversion of VLDL to smaller, denser lipoprotein particles. nih.govfrontierspartnerships.org The mechanisms for LPL enhancement include increased LPL gene transcription and a reduction in the expression of natural inhibitors of LPL, such as apolipoprotein C-III (ApoC-III). nih.govfrontierspartnerships.org Preclinical studies with ethyl-EPA have demonstrated that this dual action—inhibiting hepatic triglyceride secretion while stimulating LPL-mediated clearance—results in smaller, triglyceride-poor VLDL particles that are more rapidly metabolized. nih.gov

Systems-Level Investigations of Pharmacological Effects and Their Underlying Mechanisms

The pharmacological effects of this compound extend beyond the liver to produce systemic impacts on lipid homeostasis and cellular function. The foundational mechanism is the biotransformation of the ethyl ester to free DPA, which acts as a potent signaling molecule to reprogram hepatic lipid metabolism. This reprogramming is driven at the genetic level primarily through the suppression of the SREBP-1c lipogenic pathway and the activation of the PPARα-mediated oxidative pathway. nih.govseadna.capnas.org

This shift in the liver from lipid synthesis and storage towards fatty acid oxidation results in reduced VLDL-triglyceride secretion into the bloodstream. nih.gov This effect, combined with enhanced peripheral clearance of lipoproteins via increased LPL activity, culminates in a systemic reduction of circulating triglyceride levels. nih.govnih.gov The incorporation of DPA into the phospholipid membranes of various cell types can further alter cellular function by modifying membrane fluidity, the function of membrane-bound proteins, and the profile of lipid-derived signaling molecules known as eicosanoids and docosanoids. vu.edu.au For example, DPA can interfere with the cyclooxygenase (COX) pathway, thereby inhibiting the production of pro-inflammatory eicosanoids from arachidonic acid. vu.edu.au These integrated actions at the molecular, hepatic, and systemic levels underscore the compound's comprehensive role in modulating lipid metabolism and related signaling pathways.

Table 2: List of Mentioned Compounds

Compound Name Abbreviation
This compound Ethyl-DPA
Docosa-7,10,13,16,19-pentaenoic acid DPA
Eicosapentaenoic acid EPA
Docosahexaenoic acid DHA
Sterol Regulatory Element-Binding Protein-1c SREBP-1c
Acetyl-CoA Carboxylase 1 ACC-1
Fatty Acid Synthase FASn
3-Hydroxy-3-Methyl-Glutaryl-Coenzyme A reductase HMG-CoA reductase
Acyl-CoA:diacylglycerol acyltransferase DGAT
Peroxisome Proliferator-Activated Receptor alpha PPARα
Very-Low-Density Lipoprotein VLDL
Lipoprotein Lipase LPL
Apolipoprotein C-III ApoC-III
Retinoid X receptor RXR
Cyclooxygenase COX
Palmitate
Ethanol
Malonyl-CoA

Future Research Directions and Emerging Academic Areas

Elucidating Underexplored Mechanistic Pathways of Ethyl Docosa-7,10,13,16,19-pentaenoate

While the general metabolic fate of DPA is known, the precise mechanistic pathways following administration of its ethyl ester are not fully elucidated. Future research is poised to delve into how this compound contributes to the pool of DPA, which is then metabolized into a unique series of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins. nih.govmdpi.com These potent lipid mediators are known to govern the resolution of inflammation through stereoselective actions on G-protein-coupled receptors. mdpi.com

Key areas for investigation include:

Enzymatic Conversion: Detailed studies on the enzymatic activities of cyclooxygenase (COX) and lipoxygenase (LOX) on DPA, originating from its ethyl ester, are needed to map the biosynthesis of specific SPM families, such as the 13-series resolvins and n-3 DPA protectins. mdpi.comresearchgate.net

Retroconversion Dynamics: While it is known that DPA can be retro-converted to EPA, the efficiency and tissue-specificity of this pathway after supplementation with the ethyl ester form require further characterization. nih.govnih.gov

Cellular Uptake and Trafficking: Investigating the kinetics of uptake and incorporation of the ethyl ester into various lipid pools within different cell types will provide a clearer picture of its bioavailability and subsequent actions.

Development of Novel Analogs and Derivatives for Targeted Research and Enhanced Bioactivity

The discovery of potent bioactive metabolites derived from DPA opens the door for the development of novel analogs and derivatives. The goal of this research is to synthesize compounds with enhanced stability, targeted activity, and greater potency than the parent molecule.

Future efforts will likely concentrate on:

SPM Analogs: The total synthesis of DPA-derived specialized pro-resolving mediators (SPMs) is a significant area of research. mdpi.com Creating stable synthetic analogs of these mediators, such as PD1n-3 DPA or RvDn-3 DPA, will allow for more precise studies of their anti-inflammatory and pro-resolving functions without the need for their complex biosynthesis in situ. mdpi.comresearchgate.net

Modified Ethyl Esters: Research into modifying the ethyl ester itself, perhaps through the inclusion of functional groups, could be explored to alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially targeting its delivery to specific tissues or cellular compartments.

Application of Advanced '-Omics' Technologies (Lipidomics, Proteomics, Metabolomics) to Characterize Compound Effects

The application of '-omics' technologies is critical for obtaining a comprehensive, systems-level understanding of the biological effects of this compound. These technologies can reveal subtle and widespread changes in cellular and systemic metabolism.

Metabolomics: Studies have already begun to use metabolomics to compare the effects of DPA with EPA and DHA. nih.gov A double-blind, cross-over study identified significant changes in plasma metabolites after DPA supplementation. nih.gov Future research will expand on this to create detailed metabolic profiles in different tissues and biofluids.

Lipidomics: Comprehensive lipidomics analysis will be essential to track the incorporation of DPA into various lipid species (e.g., phospholipids (B1166683), triglycerides, cholesteryl esters) and to identify the full spectrum of its oxygenated metabolites (oxylipins and SPMs) in different biological compartments. nih.gov

Proteomics: Proteomic analyses can identify changes in the expression of key proteins and enzymes involved in fatty acid metabolism, inflammatory signaling, and other relevant pathways following supplementation with the compound.

A metabolomics study comparing DPA, EPA, and DHA supplementation revealed both shared and distinct effects on plasma metabolites.

MetaboliteEffect of DPA SupplementationEffect of EPA SupplementationEffect of DHA SupplementationCitation
Sphingosine 1-phosphateSignificantly IncreasedNot significantSignificantly Increased nih.gov
15-deoxy-Δ12,14-prostaglandin A1Significantly IncreasedNot significantSignificantly Increased nih.gov
Linoleyl carnitineNot significantSignificantly ReducedSignificantly Reduced nih.gov
EPA in RBC PhospholipidsSignificantly IncreasedSignificantly IncreasedNot significant nih.gov
DPA in RBC PhospholipidsSignificantly IncreasedNot significantNot significant nih.gov

Research into Stereoisomer-Specific Biological Activities and Mechanisms

The biological activity of fatty acid metabolites is often highly dependent on their specific three-dimensional structure, or stereochemistry. The enzymatic processes that convert DPA into SPMs are stereoselective, meaning they produce specific isomers. mdpi.com

Future research must therefore focus on:

Isolating Stereoisomers: Developing methods to isolate or synthesize individual stereoisomers of DPA-derived metabolites.

Functional Assays: Testing the biological activity of each specific stereoisomer in various in vitro and in vivo models. For example, the biosynthesis of protectins from DPA involves the formation of specific intermediates like 17(S)-HpDPA, leading to distinct products such as PD1n-3 DPA and PD2n-3 DPA, which likely have unique functions. mdpi.com Understanding which isomer binds to which receptor and elicits a particular response is a key area for academic inquiry.

Investigating Synergistic Interactions with Other Bioactive Compounds in Research Models

This compound is unlikely to act in isolation within a biological system. Its effects may be amplified or modified by the presence of other compounds.

Interaction with Other Omega-3s: Research indicates that DPA is retro-converted to EPA in various tissues, suggesting a synergistic or complementary relationship. nih.govnih.gov Studies comparing formulas containing both EPA and DPA against EPA alone have shown enhanced effects, pointing to beneficial interactions. researchgate.net

Modulation of Inflammatory Pathways: DPA is a potent inhibitor of cyclooxygenase (COX) activity and interferes with the arachidonic acid cascade. researchgate.net Investigating its synergistic effects with other anti-inflammatory agents that target different points in the inflammatory pathway could reveal more effective combination strategies in research models.

Advancements in Sustainable Production and Isolation Methods for Research Grade Ethyl Docosa-7,10,13,19-pentaenoate

To facilitate the expanding research into this compound, the development of sustainable and efficient methods for its production and purification is paramount. Current methods often rely on fish oils, but future advancements are needed to ensure a consistent and high-purity supply for research. tcichemicals.com

Enzymatic Synthesis: Lipase-catalyzed synthesis, using techniques like acidolysis or transesterification, offers a greener and more specific alternative to traditional chemical synthesis. mdpi.commdpi.com Research into optimizing these enzymatic processes for DPA ethyl ester production, potentially in continuous-flow bioreactors, is a promising area. mdpi.com

Advanced Purification Techniques: Improving purification methods such as molecular distillation and urea (B33335) complexation will be crucial for obtaining the high-purity (>98%) compound required for precise biological experiments. google.comresearchgate.netcaymanchem.com

Alternative Sources: While fish and seal oils are current sources, exploration of microalgae or genetically engineered yeast as sustainable platforms for producing DPA could provide a more controlled and environmentally friendly source for its subsequent conversion to the ethyl ester form.

Q & A

Basic: What are the validated methods for synthesizing and characterizing Ethyl docosa-7,10,13,16,19-pentaenoate?

Answer:
this compound is synthesized via esterification of the corresponding free fatty acid (all-cis-7,10,13,16,19-docosapentaenoic acid) using ethanol under acid catalysis. Characterization typically employs nuclear magnetic resonance (NMR) to confirm double-bond geometry and ester linkage, alongside high-resolution mass spectrometry (HRMS) for molecular weight verification (344.53 g/mol) . Purity (>99%) is assessed via thin-layer chromatography (TLC) or gas chromatography (GC) with flame ionization detection .

Basic: Which analytical techniques are optimal for quantifying this compound in complex biological matrices?

Answer:
Gas chromatography-mass spectrometry (GC-MS) is preferred for its sensitivity in separating polyunsaturated ethyl esters, using capillary columns (e.g., DB-23) to resolve isomers. Liquid chromatography (LC) coupled with UV detection at 205 nm is suitable for non-volatile derivatives. For lipidomic profiling, reversed-phase HPLC with tandem MS (RP-HPLC-MS/MS) enables quantification at nanomolar levels in plasma or tissue homogenates . Calibration standards should match the compound’s CAS number (108698-02-8) to ensure accuracy .

Advanced: How does this compound modulate electrophilic lipid signaling pathways?

Answer:
The compound may act as a substrate for lipid peroxidation, generating electrophilic oxo-derivatives (e.g., cyclopentenone prostaglandins) that activate nuclear factor erythroid 2-related factor 2 (Nrf2) via Keap1 modification. This upregulates antioxidant response element (ARE)-driven genes like glutathione S-transferases (GSTs) . However, conflicting data exist: while in vitro studies show Nrf2 activation, in vivo models report pro-inflammatory effects at high doses, suggesting concentration-dependent dual roles .

Advanced: How can researchers resolve contradictions in its reported neuroprotective effects?

Answer:
Discrepancies arise from model-specific variables. For example, this compound reduces Aβ40/Aβ42 peptides by 40–60% in neuronal cell lines via competition with arachidonic acid for cyclooxygenase-2 (COX-2) binding . However, in transgenic Alzheimer’s mice, prolonged administration may deplete endogenous DHA pools, exacerbating synaptic dysfunction. Researchers should standardize dosing regimens, control for dietary lipid intake, and use isotopic tracers (e.g., ¹³C-labeled ethyl-DPA) to track metabolic flux .

Basic: What are the critical handling and storage protocols for this compound?

Answer:
Store at −20°C in amber vials under argon to prevent oxidation. Use P95 respirators and nitrile gloves during handling, as the compound is a skin/eye irritant (H315/H319). Avoid aqueous environments (logP = 9.48), and dispose of waste via incineration . For lab safety, refer to SDS guidelines specifying incompatibility with strong oxidizers .

Advanced: What is its role in phospholipid biosynthesis and membrane remodeling?

Answer:
this compound is incorporated into phosphatidylcholines (PCs) via acyl-CoA synthetase activity, preferentially esterifying at the sn-2 position. In microsomal assays, it competes with DHA for lysophosphatidylcholine acyltransferase (LPCAT), altering membrane curvature and lipid raft formation. Notably, PCs containing this ester show reduced interactions with amyloid-beta peptides, suggesting a structural role in mitigating neurotoxicity .

Basic: How is the compound’s stability assessed under experimental conditions?

Answer:
Stability is tested via accelerated degradation studies: incubate at 37°C in PBS (pH 7.4) with 5% CO₂ for 72 hours. Monitor oxidation products (e.g., hydroperoxides) using thiobarbituric acid reactive substances (TBARS) assay or LC-MS. Antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v can extend shelf life .

Advanced: What are the implications of its ω-3 versus ω-6 positioning in metabolic studies?

Answer:
The ω-3 configuration (double bonds at 7,10,13,16,19) enhances binding affinity to peroxisome proliferator-activated receptor gamma (PPARγ) compared to ω-6 isomers, promoting anti-inflammatory gene expression. However, ω-3 derivatives may also inhibit Δ5-desaturase, reducing arachidonate synthesis and altering eicosanoid profiles. Use isomer-specific standards (e.g., CAS 25182-74-5 for ω-6) to avoid cross-reactivity in enzyme assays .

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